4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)
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Overview
Description
Preparation Methods
The synthesis of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) typically involves multi-step reactions that include cyclization and annulation processes. One common synthetic route involves the formation of the isoxazole ring followed by the construction of the azepine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-withdrawing or electron-donating groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: Although industrial applications are limited, the compound’s unique properties make it a candidate for specialized applications in materials science and chemical manufacturing
Mechanism of Action
The mechanism of action of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar isoxazole ring but differ in the fused ring systems and their biological activities.
Tetrahydrobenzo[b]azepines: These compounds have a similar azepine ring but differ in their overall structure and applications.
The uniqueness of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
78480-38-3 |
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Molecular Formula |
C9H4N2O |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-oxa-4,11-diazatetracyclo[5.4.1.02,6.08,10]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C9H4N2O/c1-4-5-2-7(5)11-8(1)9-6(4)3-10-12-9/h2-3H,1H2 |
InChI Key |
LYABESVYCXENHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=C3N=C1C4=C2C=NO4 |
Origin of Product |
United States |
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